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Abstract

This application note provides a detailed protocol for the total synthesis of Trigonostemine G, a
B-carboline alkaloid isolated from Trigonostemon filipes. As a protocol for the synthesis of
Trigonothyrin C could not be located in the peer-reviewed literature, this protocol for a
structurally related alkaloid from the same genus is presented as a representative example.
The synthesis of Trigonostemine G is achieved through a three-step process commencing with
the nucleophilic addition of a protected 5-hydroxyindole to a 1-formyl-3-carboline derivative,
followed by an oxidation and a final deprotection step. This protocol is based on the first total
synthesis reported by Szabd et al.

Introduction

The [-carboline alkaloids are a diverse family of natural products known for their wide range of
biological activities. Trigonostemine G, isolated from the twigs of Trigonostemon filipes, is a
member of this family. The development of a robust synthetic route to Trigonostemine G and its
analogs is of significant interest for further investigation of their therapeutic potential. This
document outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of
Trigonostemine G.

Overall Synthetic Scheme
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The total synthesis of Trigonostemine G can be summarized in the following three key steps:

» Nucleophilic Addition: Reaction of 1-formyl-7-methoxy-f3-carboline with the lithium salt of 5-
(tert-butyldimethylsilyloxy)-1H-indole to form the secondary alcohol intermediate.

o Oxidation: Oxidation of the secondary alcohol to the corresponding ketone using activated
manganese dioxide (MnOz).

» Deprotection: Removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the final
product, Trigonostemine G.

Data Presentation
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Experimental Protocols

Step 1: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-
indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-
yl)methanol

Materials:

o 5-((tert-butyldimethylsilyl)oxy)-1H-indole
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1-formyl-7-methoxy-9H-pyrido[3,4-b]indole

n-Butyllithium (n-BuLi) solution (1.6 M in hexanes)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate (EtOAC)

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

To a solution of 5-((tert-butyldimethylsilyl)oxy)-1H-indole (1.1 equivalents) in anhydrous THF
under an argon atmosphere at -78 °C, add n-butyllithium solution (1.1 equivalents) dropwise.

Stir the resulting mixture at -78 °C for 30 minutes.

Add a solution of 1-formyl-7-methoxy-9H-pyrido[3,4-b]indole (1.0 equivalent) in anhydrous
THF dropwise to the reaction mixture.

Continue stirring at -78 °C for 2 hours.

Quench the reaction by the addition of saturated agueous NHa4Cl solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
alcohol.

Step 2: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-
indol-3-yl)(7-methoxy-9H-pyrido[3,4-bJindol-1-
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yl)methanone

Materials:

o (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol
o Activated Manganese Dioxide (MnO2)

e 1,4-Dioxane

Procedure:

To a solution of the alcohol from Step 1 in 1,4-dioxane, add activated MnO2 (10 equivalents).

Heat the suspension to reflux and stir vigorously for 4 hours.

After cooling to room temperature, filter the mixture through a pad of Celite®, washing the
pad with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the ketone.

Step 3: Synthesis of Trigonostemine G

Materials:

o (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-
yl)methanone

e Caesium Fluoride (CsF)

o Acetonitrile (MeCN)

Procedure:

 Dissolve the silyl-protected ketone from Step 2 in acetonitrile.

e Add caesium fluoride (3.0 equivalents) to the solution.
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« Stir the reaction mixture at room temperature for 2 hours.
e Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain Trigonostemine G.

Visualizations
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Step 1: Nucleophilic Addition
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Step 2: Oxidation

Secondary Alcohol Intermediate

nO2, 1,4-dioxane, reflux

(Protected Ketone)
. /
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Caption: Total synthesis workflow for Trigonostemine G.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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